5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining an aminophenoxy group, a furylmethyl group, and an isoindole-dione core, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindole-Dione Core: This step often involves the cyclization of phthalic anhydride with an appropriate amine under acidic or basic conditions to form the isoindole-dione structure.
Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where furfural or a similar derivative reacts with the isoindole-dione core in the presence of a Lewis acid catalyst.
Attachment of the Aminophenoxy Group: The final step involves the nucleophilic aromatic substitution of a halogenated isoindole-dione intermediate with 4-aminophenol, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or furylmethyl groups, introducing new functional groups or altering the existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoindole-dione derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery programs targeting various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industry, this compound finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxyphenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a hydroxy group instead of an amino group.
5-(4-Methoxyphenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione: Contains a methoxy group instead of an amino group.
5-(4-Nitrophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione: Features a nitro group instead of an amino group.
Uniqueness
5-(4-Aminophenoxy)-2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
5-(4-aminophenoxy)-2-(furan-2-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c20-12-3-5-13(6-4-12)25-14-7-8-16-17(10-14)19(23)21(18(16)22)11-15-2-1-9-24-15/h1-10H,11,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQAHWRFBGDJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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